molecular formula C12H11ClN2O B8696279 2-Amino-3-[(4-chlorobenzyl)oxy]pyridine

2-Amino-3-[(4-chlorobenzyl)oxy]pyridine

Cat. No.: B8696279
M. Wt: 234.68 g/mol
InChI Key: JZCZYTJBQYMAAI-UHFFFAOYSA-N
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Description

2-Amino-3-[(4-chlorobenzyl)oxy]pyridine is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 2 and a 4-chlorobenzyloxy moiety at position 2. This structure combines aromatic, electron-donating (amino), and electron-withdrawing (chlorine) groups, making it a versatile scaffold in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

3-[(4-chlorophenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C12H11ClN2O/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-7H,8H2,(H2,14,15)

InChI Key

JZCZYTJBQYMAAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include derivatives with variations in substituents on the pyridine or benzyl rings. Key examples from the evidence:

Compound ID Substituents (R, R1, R2) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Evidence ID
Q2 -NO2 (R2) 497 278–282 77 IR: 2183 cm⁻¹ (-CN), 1672 (C=O); ¹H NMR: δ 5.39 (NH₂)
Q12 -OCH3, -CH3 525 288–292 76 IR: 2201 cm⁻¹ (-CN), 1252 (C-O-C); ¹H NMR: δ 3.82 (OCH₃)
Q13 -NO2, -CH3 540 259–261 66 IR: 1550 cm⁻¹ (N=O); ¹H NMR: δ 5.88 (NH₂)
10a (Ev11) Imidazo[1,2-a]pyridine N/A N/A N/A N/A
  • Substituent Impact on Physical Properties: Electron-withdrawing groups (e.g., -NO₂ in Q2) increase melting points (278–282°C) compared to electron-donating groups (e.g., -OCH₃ in Q12, 288–292°C), likely due to enhanced intermolecular interactions . Bulky substituents (e.g., gem-dimethyl groups in Q12) reduce yields (76%) compared to simpler substituents (e.g., Q2: 77%) due to steric hindrance during synthesis .

Spectroscopic Comparisons

  • IR Spectroscopy: The -CN stretch (~2180–2200 cm⁻¹) and C=O stretch (~1668–1672 cm⁻¹) are consistent across derivatives, confirming the integrity of the cyano and ketone groups .
  • ¹H NMR : NH₂ protons resonate between δ 5.39–5.88 ppm, while aromatic protons appear at δ 7.18–7.79 ppm, reflecting similar electronic environments .

Key Research Findings

Substituent-Driven Bioactivity : Chlorine and nitro groups enhance antimicrobial and enzyme-inhibitory properties, while methoxy groups improve solubility .

Thermal Stability : Higher melting points correlate with electron-withdrawing substituents, suggesting applications in high-temperature processes .

Spectral Uniformity : Consistent IR/NMR profiles across derivatives validate synthetic reproducibility .

Preparation Methods

Azlactone-Enamine Cyclization

A proven route to functionalized pyridones involves the reaction of azlactones with enamines. For instance, 4-arylidene-2-phenyloxazol-5(4H)-ones react with enamines of ethyl acetoacetate to yield tetrahydropyridin-6-ones, which undergo dehydration to form oxazolo[5,4-b]pyridines. While this method targets 7-aryloxazolo[5,4-b]pyridines, analogous conditions could be adapted to introduce a 4-chlorobenzyloxy group at position 3. Key steps include:

  • Condensation of hippuric acid with 4-chlorobenzaldehyde to form the azlactone precursor.

  • Reaction with enamines under thermal conditions (180°C, 1.5 h) to generate the tetrahydropyridinone intermediate.

  • Dehydration using POCl₃ or SOCl₂ to aromatize the ring.

This approach offers regiocontrol, as demonstrated by the exclusive formation of cis-isomers in certain cases. However, subsequent hydrolysis of the oxazole ring (e.g., with NaOH) may be necessary to access the free amino group.

Installation of the Amino Group

The 2-amino functionality can be introduced via nitration/reduction or direct amination.

Nitration and Reduction

  • Nitration of 3-[(4-chlorobenzyl)oxy]pyridine at position 2 using HNO₃/H₂SO₄.

  • Catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to amino.
    This two-step approach is widely used for aromatic amines, though regioselectivity must be controlled.

Direct Amination

Electrophilic amination reagents (e.g., hydroxylamine-O-sulfonic acid) can directly introduce amino groups. However, this method may require directing groups to ensure positional fidelity.

Integrated Synthetic Routes

Combining the above strategies, two plausible routes emerge:

Route 1: Cyclization-First Approach

  • Synthesize 3-hydroxy-2-nitropyridine via azlactone-enamine cyclization.

  • Install 4-chlorobenzyloxy via Mitsunobu reaction.

  • Reduce nitro to amino using H₂/Pd.

Route 2: Late-Stage Functionalization

  • Prepare 2-amino-3-hydroxypyridine via furfural chlorination and sulfamate coupling.

  • Etherify with 4-chlorobenzyl bromide under basic conditions.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Challenges
Azlactone-EnamineCyclization, POCl₃ dehydration, hydrolysis40–47%High regiocontrolMulti-step, harsh conditions
Halogen EtherificationChlorination, nucleophilic substitution75–79%Scalable, cost-effectiveRequires toxic reagents (Cl₂)
MitsunobuDIAD/PPh₃-mediated coupling60–70%Mild conditions, stereospecificCostly reagents

Challenges and Optimization Opportunities

  • Regioselectivity : Competing substitution at adjacent positions may occur during etherification. Computational modeling (DFT) could predict reactive sites.

  • Functional Group Compatibility : The amino group may interfere with etherification; protective groups (e.g., Boc) might be necessary.

  • Scalability : POCl₃ and chlorination steps require careful handling. Continuous flow systems could mitigate safety risks .

Q & A

Q. What are the standard synthetic routes for 2-Amino-3-[(4-chlorobenzyl)oxy]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves reacting 4-hydroxyacetophenone derivatives with 4-chlorobenzyl chloride under reflux conditions. For example, refluxing 4-hydroxyacetophenone (25 mmol) with 4-chlorobenzyl chloride (30 mmol) in absolute ethanol (50 mL) in the presence of anhydrous K₂CO₃ (50 mmol) for 6 hours yields intermediates. Purification via recrystallization (ethanol) is critical for isolating the product . Optimization may include varying catalysts (e.g., K₂CO₃ vs. Cs₂CO₃), solvent polarity (ethanol vs. DMF), or temperature gradients to enhance yield and purity.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (¹H/¹³C for functional group identification), HPLC (purity assessment >95%), and mass spectrometry (molecular ion verification). For example, the pyridine and chlorobenzyl moieties produce distinct aromatic proton signals in ¹H NMR (δ 7.2–8.5 ppm) . IR spectroscopy can confirm ether linkages (C-O-C stretch at ~1250 cm⁻¹).

Advanced Research Questions

Q. How do substituent variations on the pyridine or chlorobenzyl groups affect biological activity?

  • Methodological Answer : Substituent positioning alters electronic and steric properties, impacting bioactivity. For instance:
  • Antibacterial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) on the benzyl ring enhance activity against E. coli (MIC ≤25 µg/mL), while bulky groups reduce membrane permeability .

  • Selectivity : Introducing a 4-fluorophenyl group (as in related thienopyrimidine analogs) improves selectivity for Gram-negative bacteria by 30–40% compared to unmodified analogs .

    Table 1 : Bioactivity of Selected Derivatives

    Compound ModificationTarget Bacteria (MIC, µg/mL)Relative Inhibition (%)
    4-Chlorobenzyl (Parent)E. coli: 5070
    4-FluorobenzylE. coli: 25100
    2-NitrobenzylProteus vulgaris: 3097
    Data adapted from antibacterial assays

Q. How can conflicting bioactivity data (e.g., inactivity against Staphylococcus aureus) be mechanistically explained?

  • Methodological Answer : Inactivity against S. aureus may arise from:
  • Efflux Pump Activation : Gram-positive bacteria often overexpress multidrug resistance (MDR) pumps, expelling hydrophobic compounds .
  • Target Accessibility : The compound’s size (>400 Da) may hinder penetration through thick peptidoglycan layers. Testing with efflux inhibitors (e.g., reserpine) or modifying lipophilicity (ClogP <3) could validate these hypotheses .

Q. What strategies resolve discrepancies in spectral data during structural analysis?

  • Methodological Answer :
  • NMR Signal Overlap : Use 2D techniques (COSY, HSQC) to resolve aromatic proton assignments. For example, pyridine protons show coupling constants (J = 5–6 Hz) distinct from benzyl groups .
  • Impurity Peaks in HPLC : Gradient elution (water/acetonitrile with 0.1% TFA) improves separation. Spiking with authentic samples confirms peak identity .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH and temperature?

  • Methodological Answer :
  • pH Stability : Prepare buffers (pH 2–9) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC. Chlorobenzyl ethers are prone to hydrolysis at pH >8 .
  • Thermal Stability : Use thermogravimetric analysis (TGA) or DSC to identify decomposition points (>200°C for most aryl ethers) .

Data Contradiction Analysis

Q. Why do some analogs show reduced activity despite structural similarity?

  • Methodological Answer : Minor structural changes (e.g., replacing pyridine with pyrimidine) disrupt π-π stacking or hydrogen bonding with bacterial targets. Computational docking (AutoDock Vina) can predict binding affinity differences. For example, pyridine’s lone pair orientation may better engage active-site residues than pyrimidine .

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